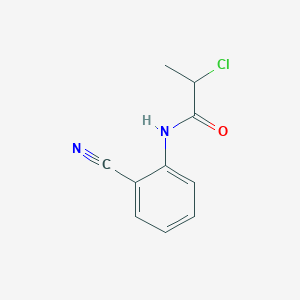

2-chloro-N-(2-cyanophenyl)propanamide

Description

2-Chloro-N-(2-cyanophenyl)propanamide is a chloro-substituted propanamide derivative featuring a cyano group at the ortho position of the phenyl ring. Its molecular formula is C₁₀H₉ClN₂O (MW: 208.64), and its structure includes a propanamide backbone with a chlorine atom at the β-carbon and a 2-cyanophenyl substituent on the amide nitrogen . The ortho-cyano group confers strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

2-chloro-N-(2-cyanophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7(11)10(14)13-9-5-3-2-4-8(9)6-12/h2-5,7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYSTFJMQJLNJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-cyanophenyl)propanamide typically involves the reaction of 2-cyanophenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(2-cyanophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, or aldehydes.

Reduction Products: Amines or alcohols.

Substitution Products: Derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

2-Chloro-N-(2-cyanophenyl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme inhibition or receptor binding.

Medicine: It may serve as a lead compound in drug discovery for the development of new pharmaceuticals.

Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-cyanophenyl)propanamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substituents

- 2-Chloro-N-(4-cyanophenyl)propanamide (CAS 572881-44-8): This para-cyano isomer shares the same molecular formula but differs in substituent position. However, the electron-withdrawing effect is less localized, which may alter reactivity in electrophilic substitution or amide bond cleavage reactions .

- 2-Chloro-N-(4-methylphenyl)propanamide (CNMP) (CAS referenced in ): Replacing the cyano group with a para-methyl substituent introduces electron-donating effects, increasing electron density on the aromatic ring. Solubility studies of CNMP in binary solvent mixtures (e.g., ethyl acetate + hexane) demonstrate higher solubility in non-polar solvents compared to cyano-substituted analogs, highlighting the role of substituent polarity in crystallization processes .

Substituent Type: Cyano vs. Nitro, Methyl, and Chloro

- Nitro-Substituted Analogs (): Compounds like 2-chloro-N-(2-nitrophenyl)propanamide (CAS 206054-37-7) feature a nitro group, a stronger electron-withdrawing substituent than cyano. Nitro groups significantly reduce solubility in non-polar solvents and increase reactivity in reduction or nucleophilic aromatic substitution reactions. For example, nitro-substituted propanamides may serve as intermediates in the synthesis of amines or heterocycles .

- Methyl-Substituted Analogs (): 2-Chloro-N-(2-methylphenyl)propanamide (CAS 19281-31-3) is an impurity in prilocaine hydrochloride. This compound’s inclusion in pharmacopeial standards underscores the pharmacological relevance of substituent effects on stability and purity .

- Chloro-Substituted Analogs (): N-(2-chlorophenyl)-2-methylpropanamide (CAS 5434-52-6) combines a chloro substituent on the phenyl ring with a methyl group on the propanamide. The chloro group’s inductive effects may moderate the electron density differently than cyano, affecting interactions in catalytic systems or biological targets .

Propanamide Backbone Modifications

- 2-Chloro-N,N-dimethylpropanamide (CAS 10397-68-9):

N,N-Dimethylation eliminates hydrogen-bonding capacity at the amide nitrogen, increasing lipophilicity and altering solubility profiles. Such modifications are critical in prodrug design, where bioavailability and metabolic stability are optimized .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Table 2: Substituent Effects on Key Properties

Biological Activity

2-Chloro-N-(2-cyanophenyl)propanamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro group and a cyanophenyl moiety, which significantly influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO. The structural features include:

- Chloro group : Enhances reactivity.

- Cyanophenyl group : Contributes to electronic properties and binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and cyanophenyl groups enhance its binding affinity, allowing it to modulate the activity of various molecular targets. This can lead to inhibition of enzyme activity or alteration of receptor functions, resulting in diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, with findings suggesting:

- Minimum Inhibitory Concentration (MIC) values indicating potent activity against Gram-positive and Gram-negative bacteria.

- Activity against fungal strains, demonstrating broad-spectrum antimicrobial potential.

| Microbial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| S. aureus | 0.0048 |

| C. albicans | 0.039 |

Anticancer Properties

The compound has also been examined for its anticancer potential. Studies have shown that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific findings include:

- Induction of apoptosis in cancer cell lines.

- Inhibition of tumor growth in animal models.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of propanamide, including this compound. Results indicated that this compound displayed superior activity compared to others in the series, particularly against resistant strains of bacteria.

- Anticancer Activity : In vitro studies demonstrated that this compound reduced the viability of human cancer cell lines by inducing apoptosis at concentrations as low as 10 µM.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N-(4-cyanophenyl)propanamide | Similar amide structure | Different phenyl substitution may lead to varied activities |

| N-(2-Cyanophenyl)acetamide | Lacks chloro group | Simpler structure may alter reactivity |

| N-Methyl-N-(4-chlorophenyl)propanamide | Similar backbone | Variation in electronic properties due to chlorination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.